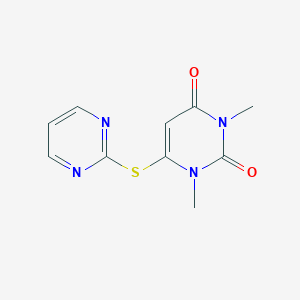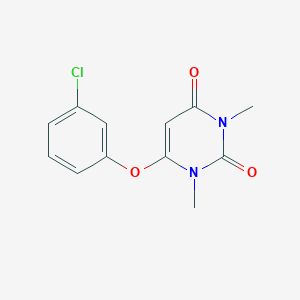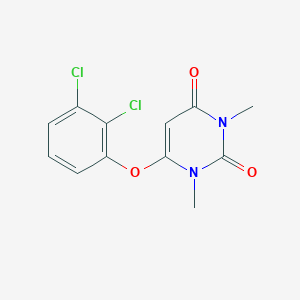![molecular formula C8H6F3NO2S B501026 {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid CAS No. 220459-58-5](/img/structure/B501026.png)
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thioacetic acid moiety
Mecanismo De Acción
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in various pharmaceutical applications . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially influence the bioavailability of this compound .
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with various biological targets, influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The presence of the trifluoromethyl group is known to enhance the stability of compounds, which could potentially influence how environmental factors affect this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid typically involves the reaction of 3-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparación Con Compuestos Similares
Similar Compounds
- {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
- {[4-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
- {[2-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
Uniqueness
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is unique due to the position of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties and applications compared to its isomers.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)5-2-1-3-12-7(5)15-4-6(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYISVYZFFHKECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500944.png)
![6-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500945.png)


![6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B500948.png)

![6-{[(4-chlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500957.png)
![6-[(2-chlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500958.png)
![6-[(3-chlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500959.png)
![6-{[(2-aminophenyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500961.png)
![6-[(2,4-dichlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500962.png)
![6-[(3,4-dichlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500963.png)


